molecular formula C23H22N6O6 B2406954 3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921918-10-7

3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2406954
CAS No.: 921918-10-7
M. Wt: 478.465
InChI Key: GJBZIOMBOAIEEU-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule based on the 1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one scaffold, a structure recognized for its potent inhibitory activity against cyclin-dependent kinases (CDKs) . CDKs are a family of serine/threonine kinases that play critical roles in regulating the cell division cycle. Dysregulation of CDK activity is a hallmark of cancer, making them prominent targets for antineoplastic therapies . Compounds within this chemical class are therefore investigated for their potential in the prophylaxis and treatment of cell proliferative diseases . The structure of this particular compound features a 3-nitrobenzyl group at the 5-position and a 3,4-dimethoxybenzamide moiety attached via an ethyl chain at the 1-position of the core heterocycle. This specific arrangement of substituents is designed to modulate the compound's selectivity and potency towards specific CDK family members. Researchers can utilize this chemical as a valuable tool in biochemical and cellular assays to further elucidate the signaling pathways controlled by CDKs and to explore new therapeutic strategies in oncology . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O6/c1-34-19-7-6-16(11-20(19)35-2)22(30)24-8-9-28-21-18(12-26-28)23(31)27(14-25-21)13-15-4-3-5-17(10-15)29(32)33/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBZIOMBOAIEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with significant potential in pharmacology, particularly as an anticancer agent and enzyme inhibitor. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C23H22N6O6C_{23}H_{22}N_{6}O_{6} and a molecular weight of approximately 478.5 g/mol. Its structural features include:

  • Benzamide moiety : Contributes to its biological activity.
  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in various pharmacological activities.
  • Nitrobenzyl substituent : Enhances the compound's reactivity and potential biological effects.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant kinase inhibitory activity. Specifically, they have shown effectiveness against various forms of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.

Key Findings:

  • EGFR Inhibition : The compound demonstrated potent inhibition of wild-type EGFR with an IC50 value of 0.016 µM and showed activity against the mutant form (EGFR T790M) with an IC50 of 0.236 µM .
  • Cell Cycle Arrest : Flow cytometric analyses revealed that the compound induces apoptosis and arrests the cell cycle at the S and G2/M phases, suggesting its potential as an anticancer agent .

Biological Activity in Cancer Models

In vitro studies have highlighted the anticancer properties of this compound across various cancer cell lines:

Cell LineIC50 (µM)Mechanism
A549 (Lung)8.21Apoptosis induction
HCT-116 (Colon)19.56Cell cycle arrest
MDA-MB-231 (Breast)Not reportedAntiproliferative effects

These results indicate that this compound effectively inhibits cancer cell growth through multiple pathways.

Case Studies

  • Study on Lung Cancer : A study conducted on A549 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as BAX/Bcl-2 ratio, indicating its effectiveness in lung cancer therapy .
  • Colorectal Cancer Evaluation : The compound was also tested against HCT-116 cells, where it exhibited notable anti-proliferative activity, suggesting its potential application in treating colorectal cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of the target compound with key analogs:

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 5-(3-nitrobenzyl), 1-(2-(3,4-dimethoxybenzamido)ethyl) ~522.5 g/mol* High electron-withdrawing nitro group; methoxy groups enhance solubility .
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Pyrazolo[3,4-d]pyrimidin-4-one 5-fluoro-3-(3-fluorophenyl)chromene, 2-fluoro-N-isopropylbenzamide ~633.6 g/mol Fluorine atoms improve metabolic stability; chromene moiety enhances lipophilicity.
LY231514 (N-4-2-2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl ethylbenzoyl-L-glutamic acid) Pyrrolo[2,3-d]pyrimidin-7-one Glutamic acid side chain, ethylbenzoyl group ~471.5 g/mol Antifolate activity; targets dihydrofolate reductase (DHFR) .
EP2228370B1 Patent Compound (N-{1-[3-(2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide) Triazinone Ethoxyphenylsulfonyl, ethylpiperazine, butyramide ~564.6 g/mol Sulfonamide group enhances solubility; piperazine improves bioavailability .

*Calculated based on structural formula.

Key Insights:

Electron-Withdrawing vs. In contrast, methoxy groups on the benzamide moiety improve aqueous solubility compared to hydrophobic substituents like fluorophenyl or ethylpiperazine .

Biological Activity :

  • Example 53’s fluorinated chromene moiety likely targets kinases with hydrophobic pockets (e.g., VEGFR or EGFR), whereas the target compound’s nitro group may favor interactions with redox-sensitive enzymes .
  • LY231514’s glutamic acid side chain enables antifolate activity, a mechanism absent in the target compound .

Synthetic Routes :

  • The target compound’s synthesis likely employs Suzuki-Miyaura coupling (as in ) for introducing the benzamide group, whereas LY231514 uses classical antifolate synthesis routes .

Pharmacokinetic Considerations: The ethyl linker in the target compound may confer flexibility in receptor binding compared to rigid triazinone or pyrrolopyrimidine cores . Nitro groups, while enhancing electronic effects, may pose metabolic stability challenges compared to fluorine or methoxy groups .

Q & A

Q. What synthetic strategies are most effective for constructing the pyrazolo[3,4-d]pyrimidin-4-one core in this compound?

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting 5-amino-1H-pyrazole-4-carboxamide derivatives with β-ketoesters or nitriles under acidic conditions. For example, Taylor and Patel (1992) achieved similar structures using substituted pyrazole intermediates and optimized cyclization with trifluoroacetic anhydride . Solvent choice (e.g., dry acetonitrile or dichloromethane) and temperature control (reflux vs. room temperature) significantly impact yield and purity .

Q. How can researchers optimize reaction conditions to improve yields during the coupling of the 3-nitrobenzyl moiety?

The 3-nitrobenzyl group is introduced via alkylation or nucleophilic substitution. highlights the use of alkyl halides (e.g., 3-nitrobenzyl chloride) in dry acetonitrile with potassium carbonate as a base. Yields improved when reactions were conducted under inert atmospheres (N₂) and monitored via TLC for intermediate stability. Post-reaction purification by recrystallization from ethanol or acetonitrile is critical to remove nitro-reduction byproducts .

Q. What analytical techniques are essential for confirming the structure of intermediates and the final compound?

Key techniques include:

  • IR spectroscopy : To verify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups .
  • ¹H/¹³C NMR : For regioselectivity analysis, particularly distinguishing between pyrazole and pyrimidine protons (e.g., aromatic protons in the 7.0–8.5 ppm range) .
  • ESI-MS : To confirm molecular ion peaks and fragmentation patterns consistent with the nitrobenzyl and dimethoxybenzamide substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

Molecular docking and QSAR studies can identify structural determinants of activity. For instance, conflicting data on kinase inhibition (e.g., EGFR vs. VEGFR2) may arise from variations in the nitrobenzyl group’s orientation. Using software like AutoDock Vina, researchers can compare binding affinities of the 3-nitrobenzyl substituent with ortho/meta/para analogs to validate hypotheses .

Q. What strategies mitigate solubility challenges during in vitro bioassays caused by the compound’s hydrophobic substituents?

Hydrophobic moieties (e.g., 3,4-dimethoxybenzamide) often necessitate co-solvent systems. recommends using DMSO-PBS mixtures (≤0.1% DMSO) for aqueous solubility. Alternatively, pro-drug approaches (e.g., esterification of methoxy groups) or nanoformulation (liposomes) can enhance bioavailability without altering core pharmacophores .

Q. How does the electronic nature of the nitro group influence the compound’s reactivity in follow-up derivatizations?

The electron-withdrawing nitro group activates the benzyl position for nucleophilic aromatic substitution (e.g., conversion to amines via catalytic hydrogenation). However, over-reduction to hydroxylamines can occur; controlled hydrogenation with Pd/C (10% w/w) at 30 psi H₂ mitigates this. Post-reduction characterization via LC-MS is essential to confirm desired products .

Q. What experimental designs address discrepancies in reported metabolic stability of pyrazolo[3,4-d]pyrimidines?

Contradictory metabolic data may stem from assay variability (e.g., liver microsomes vs. hepatocytes). A tiered approach is recommended:

  • Phase 1 : Screen in human liver microsomes (HLM) with NADPH cofactor.
  • Phase 2 : Validate in primary hepatocytes to assess esterase-mediated hydrolysis of the benzamide group.
  • Phase 3 : Use LC-HRMS to identify metabolites, focusing on demethylation (methoxy groups) and nitro-reduction pathways .

Methodological Guidance

Q. How to design SAR studies targeting the 3-nitrobenzyl substituent’s role in kinase inhibition?

  • Step 1 : Synthesize analogs with halogens (Cl, F) or methyl groups replacing nitro.
  • Step 2 : Test against kinase panels (e.g., Eurofins KinaseProfiler®) to identify selectivity trends.
  • Step 3 : Correlate IC₅₀ values with electrostatic potential maps (DFT calculations) to pinpoint charge interactions .

Q. What protocols validate the compound’s stability under physiological pH conditions?

  • Buffer preparation : Use ammonium acetate (pH 6.5) and phosphate buffers (pH 7.4) .
  • HPLC monitoring : Track degradation at 37°C over 24–72 hours.
  • Degradation products : Characterize via tandem MS, focusing on hydrolysis of the pyrimidin-4-one ring .

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